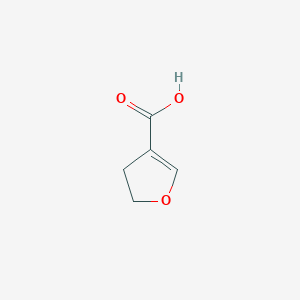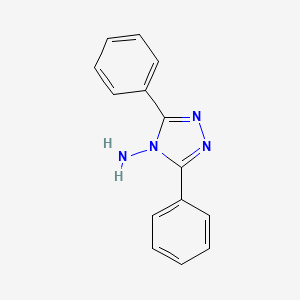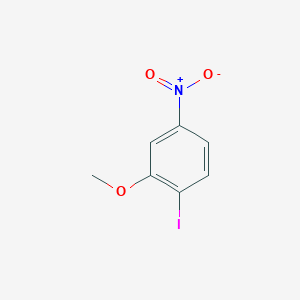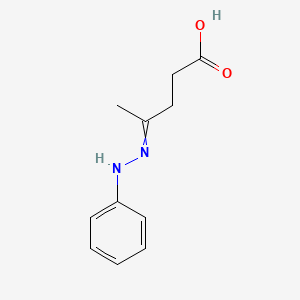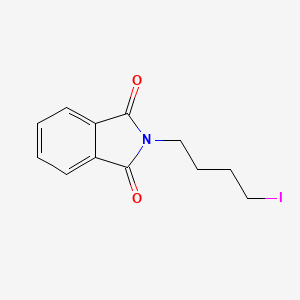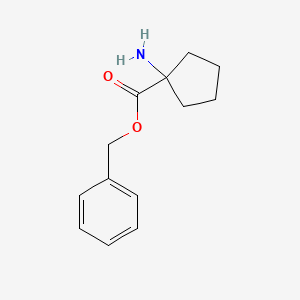
Isopropyl 3-hydroxybenzoate
Overview
Description
Isopropyl 3-hydroxybenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the hydroxyl group is positioned at the third carbon, and the carboxyl group is esterified with isopropyl alcohol. This compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and food preservation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 3-hydroxybenzoate can be synthesized through an esterification reaction between 3-hydroxybenzoic acid and isopropyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
3-Hydroxybenzoic acid+Isopropyl alcoholH2SO4Isopropyl 3-hydroxybenzoate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form a ketone or carboxylic acid derivative.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzoic acid or 3-ketobenzoic acid.
Reduction: Formation of isopropyl 3-hydroxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Isopropyl 3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations.
Industry: Widely used as a preservative in cosmetics and food products due to its antimicrobial properties
Mechanism of Action
The antimicrobial activity of isopropyl 3-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound interferes with the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This mechanism is similar to other parabens, which are known for their preservative properties .
Comparison with Similar Compounds
Isopropyl 4-hydroxybenzoate: Another ester of benzoic acid, but with the hydroxyl group at the fourth position.
Methyl 3-hydroxybenzoate: A methyl ester derivative of 3-hydroxybenzoic acid.
Ethyl 3-hydroxybenzoate: An ethyl ester derivative of 3-hydroxybenzoic acid.
Comparison: Isopropyl 3-hydroxybenzoate is unique due to its specific esterification with isopropyl alcohol, which imparts distinct physicochemical properties compared to its methyl and ethyl counterparts. The position of the hydroxyl group also influences its reactivity and biological activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
propan-2-yl 3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANDBVAFPVUVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342077 | |
| Record name | Isopropyl 3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53631-77-9 | |
| Record name | Isopropyl 3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



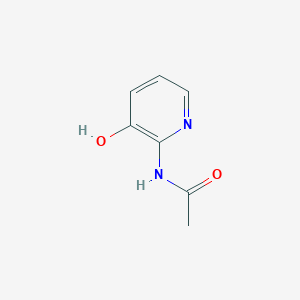
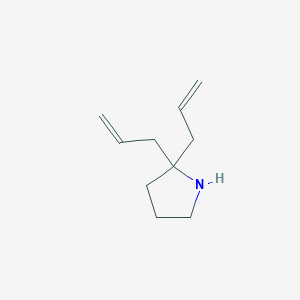
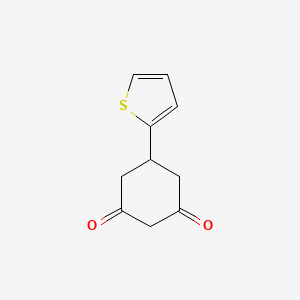
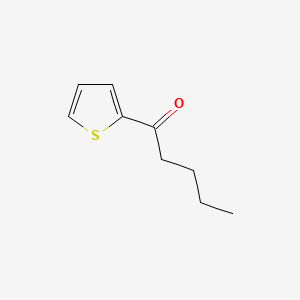

![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)
